molecular formula C11H12N2O2 B13865954 3-ethyl-2-methyl-4-nitro-1H-indole

3-ethyl-2-methyl-4-nitro-1H-indole

Cat. No.: B13865954
M. Wt: 204.22 g/mol
InChI Key: QXJKIDFMADIFFG-UHFFFAOYSA-N
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Description

3-ethyl-2-methyl-4-nitro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The compound’s structure consists of an indole core with ethyl, methyl, and nitro substituents at the 3, 2, and 4 positions, respectively. This unique arrangement of substituents imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-methyl-4-nitro-1H-indole can be achieved through several synthetic routes One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an appropriate ketone under acidic conditions to form the indole core

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by selective nitration and alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-2-methyl-4-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents.

Major Products Formed:

    Amines: Formed through reduction of the nitro group.

    Hydroxylamines: Intermediate products in reduction reactions.

    Substituted Indoles: Formed through electrophilic substitution reactions.

Scientific Research Applications

Chemistry: 3-ethyl-2-methyl-4-nitro-1H-indole is used as a building block in organic synthesis

Biology: The compound’s indole core is of interest in biological research due to its presence in many natural products. It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Indole derivatives, including this compound, are investigated for their potential as pharmaceutical agents. They are explored for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methyl-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

    2-methyl-3-ethyl-1H-indole: Similar structure but lacks the nitro group.

    4-nitro-1H-indole: Lacks the ethyl and methyl substituents.

    3-ethyl-2-methyl-1H-indole: Lacks the nitro group.

Uniqueness: 3-ethyl-2-methyl-4-nitro-1H-indole is unique due to the presence of all three substituents (ethyl, methyl, and nitro) on the indole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-ethyl-2-methyl-4-nitro-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-3-8-7(2)12-9-5-4-6-10(11(8)9)13(14)15/h4-6,12H,3H2,1-2H3

InChI Key

QXJKIDFMADIFFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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